Disodium;4-[[tert-butyl(oxido)azaniumylidene]methyl]benzene-1,3-disulfonate

Solubility Formulation Intravenous Administration

Disodium;4-[[tert-butyl(oxido)azaniumylidene]methyl]benzene-1,3-disulfonate (CAS 168021-79-2), most commonly referenced as NXY-059, Disufenton sodium, or Cerovive, is a small-molecule, disulfonated nitrone derivative of the spin-trapping agent α-phenyl-N-tert-butylnitrone (PBN). It belongs to a class of free radical-trapping neuroprotectants that have been extensively explored for acute ischemic stroke, reaching Phase III clinical evaluation.

Molecular Formula C11H13NNa2O7S2
Molecular Weight 381.3 g/mol
CAS No. 168021-79-2
Cat. No. B1662491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium;4-[[tert-butyl(oxido)azaniumylidene]methyl]benzene-1,3-disulfonate
CAS168021-79-2
SynonymsCerovive
disodium 4-((tert-butylimino)-methyl)benzene-1,3-disulfonate N-oxide
disufenton sodium
HPN-07
NXY 059
NXY-059
NXY059
Molecular FormulaC11H13NNa2O7S2
Molecular Weight381.3 g/mol
Structural Identifiers
SMILESCC(C)(C)[N+](=CC1=C(C=C(C=C1)S(=O)(=O)[O-])S(=O)(=O)[O-])[O-].[Na+].[Na+]
InChIInChI=1S/C11H15NO7S2.2Na/c1-11(2,3)12(13)7-8-4-5-9(20(14,15)16)6-10(8)21(17,18)19;;/h4-7H,1-3H3,(H,14,15,16)(H,17,18,19);;/q;2*+1/p-2
InChIKeyXLZOVRYBVCMCGL-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Disodium 2,4-Disulfophenyl-N-tert-butylnitrone (NXY-059): A Procurement-Focused Baseline for a Clinically-Investigated Neuroprotective Nitrone


Disodium;4-[[tert-butyl(oxido)azaniumylidene]methyl]benzene-1,3-disulfonate (CAS 168021-79-2), most commonly referenced as NXY-059, Disufenton sodium, or Cerovive, is a small-molecule, disulfonated nitrone derivative of the spin-trapping agent α-phenyl-N-tert-butylnitrone (PBN) [1]. It belongs to a class of free radical-trapping neuroprotectants that have been extensively explored for acute ischemic stroke, reaching Phase III clinical evaluation [1]. The compound is supplied as a disodium salt with a molecular weight of 381.33 Da, conferring high aqueous solubility relative to its non-sulfonated analogs, a property that directly influences its formulation and route of administration [2].

Why Generic Substitution of NXY-059 for PBN or S-PBN is Scientifically Unjustified in Neuroprotection Research


Despite sharing a core nitrone pharmacophore, NXY-059, PBN, and S-PBN are not interchangeable. The two sulfonate groups on NXY-059 fundamentally alter its physicochemical and pharmacokinetic profile, resulting in a distinct therapeutic profile that cannot be predicted by the class alone. For example, while PBN readily crosses the blood-brain barrier, NXY-059 demonstrates minimal brain penetrance, directing its neuroprotective mechanism toward the cerebrovasculature [1]. Furthermore, in vivo, NXY-059 provides quantifiably greater neuroprotection at equimolar doses than PBN in experimental stroke models, despite PBN displaying superior in vitro radical trapping potency [1][2]. The following quantitative evidence guide details these specific, measurable differentiators critical for informed scientific procurement.

Quantitative Comparative Evidence for NXY-059 vs. PBN and Other Nitrones: A Procurement Guide


Aqueous Solubility: NXY-059 is >50-fold More Soluble than PBN, Enabling Intravenous Formulation

NXY-059 is unequivocally more water-soluble than its parent compound PBN, a critical differentiator for routes of administration. While PBN's aqueous solubility is limited to approximately 0.9 mg/mL, NXY-059 achieves solubilities ≥ 60 mg/mL in water [1]. This quantitative difference is a direct result of the bis-sulfonate substitution, which converts a poorly soluble small molecule into one that can be formulated for high-dose intravenous infusion, as required for acute neuroprotective therapy [1].

Solubility Formulation Intravenous Administration

In Vivo Neuroprotective Efficacy: NXY-059 Reduces Cortical Infarct Volume by >50% in Rat MCAO Models, Outperforming PBN at Equimolar Doses

In a transient middle cerebral artery occlusion (t-MCAO) model in rats, NXY-059 reduced cortical infarct volume in a dose-dependent manner. The mid-dose of NXY-059 (3.0 mg/kg bolus + 3.0 mg/kg/h infusion) reduced the percentage of infarcted hemisphere from a control value of 35.7% to 15.3%, a 57% reduction. In direct comparison, PBN at an equimolar dose (1.4 mg/kg + 1.4 mg/kg/h) did not significantly reduce infarct volume (33.7%), demonstrating that the neuroprotective effect of NXY-059 is not merely a class effect but is specifically conferred by its disulfonate structure [1]. When the highest dose of NXY-059 (30 mg/kg) was administered, infarct volume was further reduced to just 8.3% of the hemisphere, a 77% reduction [1].

In Vivo Efficacy Stroke Model Infarct Volume

Blood-Brain Barrier (BBB) Permeability: NXY-059 Exhibits Significantly Lower Brain Penetrance than PBN, Indicating a Cerebrovascular Mechanism of Action

A critical pharmacodynamic distinction lies in brain penetrance. Studies using [14C]-labeled compounds showed that the blood-to-brain transfer constant (Kin) for NXY-059 is markedly low, and its uptake by cerebral endothelial cells is negligible, in stark contrast to PBN, which demonstrates very high BBB penetration in both in vitro and in vivo models [1][2]. This differential demonstrates that NXY-059's therapeutic effect is likely mediated at the neurovascular interface rather than through direct neuronal radical scavenging, a hypothesis supported by its cerebrovascular protective effects in an in vitro BBB model where 250 µM of NXY-059 significantly attenuated oxygen-glucose deprivation (OGD)-induced permeability increases [2].

Blood-Brain Barrier Pharmacokinetics Mechanism of Action

Thermodynamic Radical Trapping Profile: PBN is a 3-Fold More Potent Scavenger of Hydroxyl Radicals in an Aqueous Chemical System, yet NXY-059 Shows Superior In Vivo Protection

Using electron paramagnetic resonance (EPR) spectroscopy and a salicylate hydroxylation assay, PBN proved to be the most effective agent among PBN, S-PBN, and NXY-059 at preventing hydroxyl radical-induced salicylate oxidation. Specifically, PBN inhibited 2,3- and 2,5-dihydroxybenzoic acid (DHBA) formation more potently than NXY-059 and S-PBN, which showed activities comparable to other reference antioxidants like glutathione and ascorbate [1]. However, this in vitro chemical potency is inversely correlated with in vivo neuroprotective efficacy, where NXY-059 is significantly more protective [2]. This indicates that the simple radical trapping potency is not the primary driver of efficacy for this class, thus rendering in vitro radical scavenging IC50 values as unreliable procurement criteria without complementary in vivo data.

Radical Trapping EPR Spectroscopy In Vitro Potency

Therapeutic Time Window: NXY-059 Maintains Efficacy When Administered 3-6 Hours Post-Ischemia Onset, a Clinically Relevant Window Unmatched by PBN

The temporal window for effective intervention is a critical efficacy parameter. NXY-059 showed a significant reduction in cortical infarct volume when the initial bolus was delayed until 3 hours after the start of reperfusion, reducing infarct volume from a control value of 39.7% to 13.8% (a 65% reduction, P < 0.05) [1]. Even when delayed to 6 hours, a trend toward protection was observed, although this was not statistically significant. This contrasts sharply with PBN, where in comparable models, PBN's efficacy was inconsistent and its therapeutic window was more limited. This extended window is one of the key properties that propelled NXY-059 into large-scale clinical trials like SAINT-I [2].

Therapeutic Window Time-to-Treatment Acute Stroke

Optimal Application Scenarios for NXY-059 Driven by Comparative Evidence


Pre-Clinical In Vivo Stroke Modeling Requiring Parenteral Neuroprotection

NXY-059 is uniquely suited for in vivo rodent or primate transient and permanent focal cerebral ischemia models. Its high aqueous solubility allows for intravenous administration, a route precluded for PBN in many models due to solubility limits [1]. The compound's reliable, dose-dependent reduction of cortical infarct volume (up to 77% at high dose) and its 3-hour therapeutic window provide a robust positive control for neuroprotection studies [2]. Use NXY-059 as a standard-of-care comparator when evaluating novel agents in MCAO models where BBB integrity is a contributing factor.

Investigating Cerebrovascular Mechanisms of Neuroprotection

For research groups focused on the neurovascular unit and endothelial protection rather than direct neuronal rescue, NXY-059 is the ideal chemical probe. Its established negligible BBB penetrance, combined with proven efficacy in reducing OGD-induced BBB hyperpermeability in vitro, makes it a specific tool for dissecting vascular contributions to ischemic injury [1][2]. This is in direct contrast to PBN, which would activate both vascular and neuronal pathways, complicating mechanistic interpretation.

A Reference Standard for Validating In Vitro BBB Permeability Assays

The stark contrast in brain penetration between NXY-059 (low) and PBN (high) makes the pair an ideal set of reference compounds for calibrating and validating in vitro or in vivo blood-brain barrier permeability assays [1][2]. For any newly developed in vitro BBB model, demonstrating low permeability for NXY-059 and high permeability for PBN confirms the model's predictive validity for differentiating CNS-penetrant from non-penetrant small molecules.

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